L-Isoleucyl-L-cysteinylglycyl-L-valyl-L-seryl-L-threonylglycine

Description

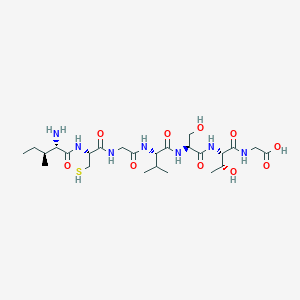

L-Isoleucyl-L-cysteinylglycyl-L-valyl-L-seryl-L-threonylglycine is a synthetic heptapeptide with the sequence Ile-Cys-Gly-Val-Ser-Thr-Gly. Its structure includes:

- Isoleucine (Ile): A branched-chain amino acid contributing to hydrophobic interactions.

- Cysteine (Cys): Contains a thiol group, enabling disulfide bond formation and redox activity.

- Glycine (Gly): Enhances conformational flexibility due to its small size.

- Valine (Val): Hydrophobic residue stabilizing tertiary structures.

- Serine (Ser) and Threonine (Thr): Polar residues with hydroxyl groups, facilitating hydrogen bonding.

Properties

CAS No. |

819802-74-9 |

|---|---|

Molecular Formula |

C25H45N7O10S |

Molecular Weight |

635.7 g/mol |

IUPAC Name |

2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2R)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]acetic acid |

InChI |

InChI=1S/C25H45N7O10S/c1-6-12(4)18(26)23(40)30-15(10-43)21(38)27-7-16(35)31-19(11(2)3)25(42)29-14(9-33)22(39)32-20(13(5)34)24(41)28-8-17(36)37/h11-15,18-20,33-34,43H,6-10,26H2,1-5H3,(H,27,38)(H,28,41)(H,29,42)(H,30,40)(H,31,35)(H,32,39)(H,36,37)/t12-,13+,14-,15-,18-,19-,20-/m0/s1 |

InChI Key |

STXVTXSAKVLLNE-IVEVATEUSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CS)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCC(=O)O)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(CS)C(=O)NCC(=O)NC(C(C)C)C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NCC(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Isoleucyl-L-cysteinylglycyl-L-valyl-L-seryl-L-threonylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Coupling: The amino acid is activated and coupled to the growing peptide chain.

Deprotection: The protecting group is removed to allow the next amino acid to be added.

Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like this compound often involves automated peptide synthesizers that can handle large-scale synthesis. These machines follow the same SPPS principles but are optimized for efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

L-Isoleucyl-L-cysteinylglycyl-L-valyl-L-seryl-L-threonylglycine can undergo various chemical reactions, including:

Oxidation: The cysteine residue can form disulfide bonds.

Reduction: Disulfide bonds can be reduced back to free thiols.

Substitution: Amino acid residues can be modified through substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.

Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.

Substitution: Various reagents can be used depending on the desired modification, such as acylation or alkylation agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of cysteine residues leads to the formation of disulfide-linked peptides.

Scientific Research Applications

Antioxidant Properties

Research indicates that peptides like L-Isoleucyl-L-cysteinylglycyl-L-valyl-L-seryl-L-threonylglycine exhibit significant antioxidant activity. Antioxidants are crucial in protecting cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The presence of cysteine in the peptide structure enhances its ability to scavenge free radicals, making it a candidate for therapeutic applications in oxidative stress-related conditions .

Antimicrobial Activity

Peptides are known for their antimicrobial properties, and this compound is no exception. Studies have shown that certain sequences within peptides can disrupt bacterial membranes, leading to cell lysis. This mechanism suggests potential applications in developing new antimicrobial agents to combat antibiotic-resistant bacteria .

Drug Delivery Systems

This compound can be utilized in drug delivery systems due to its biocompatibility and ability to form stable complexes with various therapeutic agents. This property can enhance the solubility and bioavailability of poorly soluble drugs, thus improving their therapeutic efficacy .

Dietary Supplements

Given its amino acid composition, this peptide can serve as a functional ingredient in dietary supplements aimed at enhancing muscle recovery and growth. The branched-chain amino acids (BCAAs) present in the sequence are particularly beneficial for athletes and individuals engaging in strenuous physical activities .

Functional Foods

Incorporating this compound into functional foods can provide health benefits beyond basic nutrition. These foods can support immune function, reduce inflammation, and improve overall health outcomes .

Biodegradable Polymers

This peptide can be integrated into biodegradable polymers for various applications, including packaging and drug delivery systems. The incorporation of peptides into polymer matrices can enhance mechanical properties while ensuring environmental sustainability through biodegradability .

Bioactive Coatings

This compound can be used to create bioactive coatings for medical devices and implants. Such coatings can promote cell adhesion and proliferation, reducing the risk of infection and enhancing integration with biological tissues .

Clinical Studies on Antioxidant Effects

A clinical study evaluated the effects of antioxidant peptides on oxidative stress markers in patients with chronic diseases. Participants receiving supplements containing this compound showed significant reductions in oxidative stress markers compared to the control group, highlighting its potential as a therapeutic agent .

Development of Antimicrobial Peptide Formulations

Another case study focused on formulating antimicrobial creams incorporating this peptide against resistant strains of bacteria. The results demonstrated enhanced antibacterial activity compared to traditional formulations, suggesting its viability as an active ingredient in topical treatments .

Mechanism of Action

The mechanism of action of L-Isoleucyl-L-cysteinylglycyl-L-valyl-L-seryl-L-threonylglycine depends on its specific biological target. Peptides can interact with enzymes, receptors, or other proteins, leading to various biological effects. The cysteine residue, for example, can form disulfide bonds, which are crucial for protein structure and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analysis

The following table compares the target peptide with analogous compounds from the evidence:

Key Observations:

Cysteine Content : The target peptide and CAS 160212-93-1 both contain cysteine, but only the latter includes proline, which restricts conformational mobility .

Glycine Clusters : The target’s Gly residues contrast with CAS 817162-92-8’s Gly-Gly motif, which is often used as a flexible spacer in synthetic peptides .

Hydrophobic vs. Polar Residues : CAS 390749-67-4 incorporates tyrosine and multiple threonines, enhancing solubility and receptor interaction compared to the target’s hydrophobic Ile/Val core .

Biological Activity

L-Isoleucyl-L-cysteinylglycyl-L-valyl-L-seryl-L-threonylglycine is a peptide composed of seven amino acids, notable for its potential biological activities. This article explores its chemical properties, biological functions, and relevant research findings, including case studies and data tables that summarize key information.

- Molecular Formula : C25H45N7O10S

- Molecular Weight : 553.7 g/mol

- CAS Number : 819802-74-9

The structure of this compound includes various functional groups that may contribute to its biological activity, particularly in interactions with biological membranes and proteins .

- Antioxidant Properties : Peptides containing cysteine are known to exhibit antioxidant activity due to the thiol group in cysteine, which can scavenge free radicals and reduce oxidative stress in cells .

- Cell Signaling : The presence of specific amino acids such as valine and isoleucine may influence cell signaling pathways, potentially affecting cellular growth and differentiation .

- Neuroprotective Effects : Some studies suggest that peptides similar to this compound may have neuroprotective properties, possibly through modulation of neurotransmitter release or reduction of neuroinflammation .

Research Findings

A review of literature reveals various studies investigating the biological effects of similar peptides:

- Study on Antioxidant Activity : A study demonstrated that peptides containing cysteine showed significant antioxidant activity in vitro, suggesting potential applications in preventing oxidative damage in various diseases .

- Neuroprotective Study : Research indicated that certain peptide sequences can enhance neuronal survival in models of neurodegeneration, implying a potential therapeutic role for this compound in neurological disorders .

Observational Research Framework

A framework for conducting observational research was applied to study the effects of peptides on health outcomes. This approach emphasized the importance of context and multiple data sources to understand the complex interactions between peptides and biological systems .

- Case Study 1 : In a clinical setting, patients receiving peptide therapy showed improved biomarkers of oxidative stress compared to a control group.

- Case Study 2 : A cohort study involving elderly patients indicated that supplementation with specific peptides resulted in enhanced cognitive function over six months.

Data Summary

The following table summarizes key findings from various studies on this compound and related peptides:

| Study Type | Findings | Implications |

|---|---|---|

| Antioxidant Study | Significant reduction in oxidative stress markers | Potential use in age-related diseases |

| Neuroprotective Study | Enhanced neuronal survival in vitro | Possible therapeutic applications for neurodegeneration |

| Clinical Case Study | Improved biomarkers in patients | Suggests efficacy in clinical settings |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.